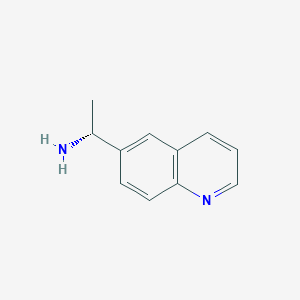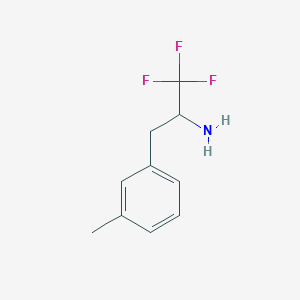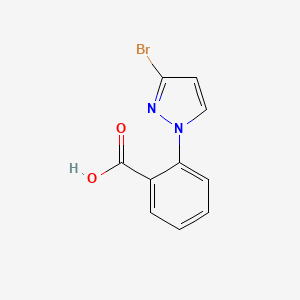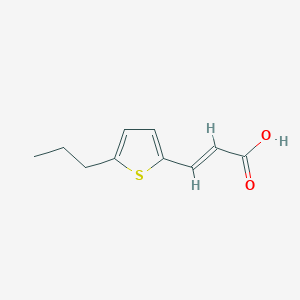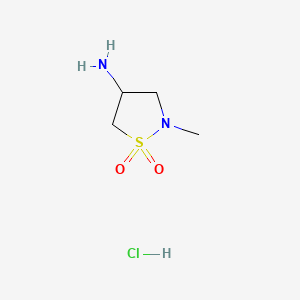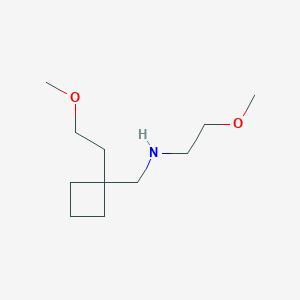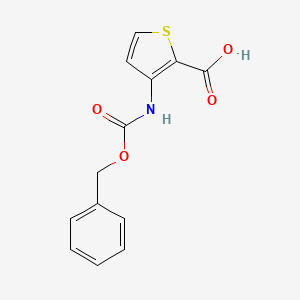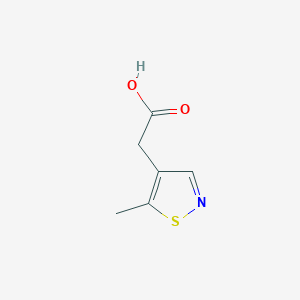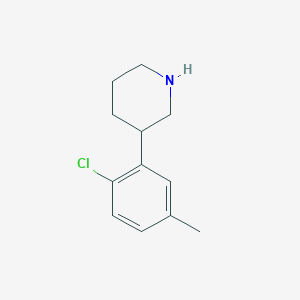![molecular formula C8H15NO3 B13532973 ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate](/img/structure/B13532973.png)
ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate is a chemical compound with the molecular formula C8H15NO3 It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate typically involves the reaction of pyrrolidine with ethyl chloroacetate under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of pyrrolidine attacks the carbon atom of ethyl chloroacetate, displacing the chlorine atom and forming the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of continuous flow reactors and advanced purification techniques to achieve the desired quality.
化学反応の分析
Types of Reactions
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group into alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of enzyme-substrate interactions and other biochemical processes.
Industry: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active pyrrolidine moiety, which can then interact with various biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Ethyl 2-[(3S)-pyrrolidin-3-yloxy]acetate can be compared with other similar compounds, such as:
Ethyl acetate: A simple ester with a similar structure but lacking the pyrrolidine moiety.
Methyl butyrate: Another ester with a different alkyl group.
Pyrrolidinone derivatives: Compounds with a similar pyrrolidine ring but different functional groups.
The uniqueness of this compound lies in its combination of the pyrrolidine ring and the ester functional group, which imparts specific chemical and biological properties.
特性
分子式 |
C8H15NO3 |
|---|---|
分子量 |
173.21 g/mol |
IUPAC名 |
ethyl 2-[(3S)-pyrrolidin-3-yl]oxyacetate |
InChI |
InChI=1S/C8H15NO3/c1-2-11-8(10)6-12-7-3-4-9-5-7/h7,9H,2-6H2,1H3/t7-/m0/s1 |
InChIキー |
PKFPSNBWVTXLGU-ZETCQYMHSA-N |
異性体SMILES |
CCOC(=O)CO[C@H]1CCNC1 |
正規SMILES |
CCOC(=O)COC1CCNC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


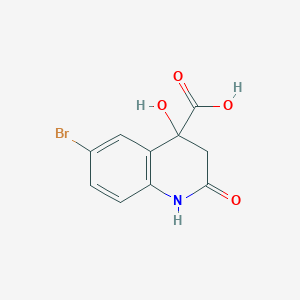

![1-[2-(2-chlorophenyl)ethanesulfonyl]-2,3-dihydro-1H-indole-2-carboxylic acid](/img/structure/B13532913.png)
